Cas no 54896-21-8 (Ac-d-nle-oh)
Ac-d-nle-oh Chemical and Physical Properties
Names and Identifiers
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- 2-Acetamidohexanoic acid
- Ac-d-nle-oh
- Acetyl-D-norleucine
- [R,(+)]-2-(Acetylamino)hexanoic acid
- AC-D-ACPO(2)-OH
- AC-D-AHX(2)-OH
- AC-D-NHCH[CH3(CH2)3]-COOH
- ACETYL-D-2-AMINOHEXANOIC ACID
- D-2-Acetamino-capronsaeure
- D-Norleucine,N-acetyl
- N-ACETYL-D-2-AMINO-CAPROIC ACID
- N-ACETYL-D-NORLEUCINE
- CS-0453531
- SCHEMBL12064031
- EN300-7372309
- DTXSID401031698
- NSC-203817
- (2R)-2-acetamidohexanoic acid
- UNII-99UH0ZG4JV
- CHEBI:191057
- (R)-2-Acetamidohexanoic acid
- D-Norleucine, N-acetyl-
- D-2-Acetamidohexanoic acid
- MFCD00063171
- 54896-21-8
- 99UH0ZG4JV
- JDMCEGLQFSOMQH-SSDOTTSWSA-N
- G84073
-
- Inchi: 1S/C8H15NO3/c1-3-4-5-7(8(11)12)9-6(2)10/h7H,3-5H2,1-2H3,(H,9,10)(H,11,12)/t7-/m1/s1
- InChI Key: JDMCEGLQFSOMQH-SSDOTTSWSA-N
- SMILES: OC([C@@H](CCCC)NC(C)=O)=O
Computed Properties
- Exact Mass: 173.10500
- Monoisotopic Mass: 173.105
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 12
- Rotatable Bond Count: 6
- Complexity: 168
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 1
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 0.7
- Topological Polar Surface Area: 66.4A^2
Experimental Properties
- Density: 1.072
- Melting Point: 108 ºC
- Boiling Point: 378.3 ºC at 760 mmHg
- Flash Point: 182.6 ºC
- Refractive Index: 1.46
- PSA: 66.40000
- LogP: 1.15680
- Vapor Pressure: 0.0±1.8 mmHg at 25°C
Ac-d-nle-oh Security Information
- Signal Word:warning
- Hazard Statement: H303May be harmful if swallowed+H313Skin contact may be harmful+H333Inhalation may be harmful to the body
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Warning Statement:
P264Thoroughly clean after treatment
P280Wear protective gloves/Wear protective clothing/Wear protective goggles/Wear a protective mask
P305If it enters the eyes
P351Rinse carefully with water for a few minutes
P338Remove the contact lens(If any)And easy to operate,Continue flushing
P337If eye irritation persists
P313Obtain medical advice/care - Safety Instruction: H303May be harmful if swallowed+H313Skin contact may be harmful+H333Inhalation may be harmful to the body
- Storage Condition:storage at -4℃ (1-2weeks), longer storage period at -20℃ (1-2years)
Ac-d-nle-oh Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| TRC | A169285-500mg |
Ac-d-nle-oh |
54896-21-8 | 500mg |
$ 75.00 | 2023-04-19 | ||
| TRC | A169285-1g |
Ac-d-nle-oh |
54896-21-8 | 1g |
$ 110.00 | 2023-04-19 | ||
| TRC | A169285-2.5g |
Ac-d-nle-oh |
54896-21-8 | 2.5g |
$ 201.00 | 2023-04-19 | ||
| TRC | A169285-5g |
Ac-d-nle-oh |
54896-21-8 | 5g |
$ 287.00 | 2023-04-19 | ||
| Apollo Scientific | OR964093-5g |
Ac-d-nle-oh |
54896-21-8 | 95% | 5g |
£125.00 | 2025-02-20 | |
| Apollo Scientific | OR964093-25g |
Ac-d-nle-oh |
54896-21-8 | 95% | 25g |
£505.00 | 2025-02-20 | |
| eNovation Chemicals LLC | Y1232998-5g |
AC-D-NLE-OH |
54896-21-8 | 99% (HPLC) | 5g |
$195 | 2024-06-06 | |
| eNovation Chemicals LLC | Y1232998-25g |
AC-D-NLE-OH |
54896-21-8 | 99% (HPLC) | 25g |
$465 | 2024-06-06 | |
| eNovation Chemicals LLC | Y1232998-100g |
AC-D-NLE-OH |
54896-21-8 | 99% (HPLC) | 100g |
$1395 | 2024-06-06 | |
| SHENG KE LU SI SHENG WU JI SHU | sc-291798-5 g |
Acetyl-D-norleucine, |
54896-21-8 | 5g |
¥737.00 | 2023-07-11 |
Ac-d-nle-oh Related Literature
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Yu-Nong Li,Liang-Nian He,Xian-Dong Lang,Xiao-Fang Liu,Shuai Zhang RSC Adv., 2014,4, 49995-50002
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James D. Kirkham,Patrick M. Delaney,George J. Ellames,Eleanor C. Row,Joseph P. A. Harrity Chem. Commun., 2010,46, 5154-5156
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3. An amorphous lanthanum–iridium solid solution with an open structure for efficient water splitting†Wei Sun,Chenglong Ma,Xinlong Tian,Jianjun Liao,Ji Yang,Chengjun Ge,Weiwei Huang J. Mater. Chem. A, 2020,8, 12518-12525
-
Stephen P. Fletcher,Richard B. C. Jagt,Ben L. Feringa Chem. Commun., 2007, 2578-2580
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Marta Liras,Isabel Quijada-Garrido,Marta Palacios-Cuesta,Sonia Muñoz-Durieux,Olga García Polym. Chem., 2014,5, 433-442
Additional information on Ac-d-nle-oh
Comprehensive Overview of Ac-d-nle-oh (CAS No. 54896-21-8)
Ac-d-nle-oh, with the Chemical Abstracts Service (CAS) number 54896-21-8, is a synthetic compound that has garnered significant attention in the fields of chemistry, biochemistry, and pharmacology. This compound, formally known as N-acetyl-norleucine, is a derivative of the amino acid norleucine and is characterized by its unique structural and functional properties. In this comprehensive overview, we will delve into the chemical structure, synthesis methods, biological activities, and potential applications of Ac-d-nle-oh.
Chemical Structure and Properties
Ac-d-nle-oh is a white crystalline solid with the molecular formula C8H15NO3. It has a molecular weight of 173.21 g/mol. The compound is derived from norleucine, an amino acid that is not naturally found in proteins but can be synthesized or obtained through various chemical processes. The acetylation of norleucine introduces an acetyl group to the amino group, resulting in a more stable and less reactive molecule. This modification can significantly alter the solubility, stability, and biological activity of the compound.
The chemical structure of Ac-d-nle-oh includes a central carbon atom bonded to an acetyl group (CH3C(=O)–), an amino group (–NH–), a carboxyl group (–COOH), and an alkyl chain (–CH2(CH2)3CH3). The presence of these functional groups imparts specific chemical properties to the molecule, such as its ability to form hydrogen bonds and its solubility in polar solvents.
Synthesis Methods
The synthesis of Ac-d-nle-oh can be achieved through several well-established methods in organic chemistry. One common approach involves the acetylation of norleucine using acetic anhydride in the presence of a base such as triethylamine or pyridine. This reaction typically proceeds under mild conditions and yields high purity products. Another method involves the use of acetyl chloride as the acetylating agent, which can be more reactive but requires careful control of reaction conditions to avoid side reactions.
In recent years, green chemistry principles have been increasingly applied to the synthesis of compounds like Ac-d-nle-oh. For example, microwave-assisted synthesis has been shown to reduce reaction times and improve yields while minimizing waste generation. Additionally, the use of environmentally friendly solvents such as water or ionic liquids has been explored to enhance the sustainability of the synthesis process.
Biological Activities and Applications
Ac-d-nle-oh has been studied for its potential biological activities and applications in various fields. One area of significant interest is its role as a substrate or inhibitor in enzymatic reactions. Research has shown that N-acetyl-norleucine can interact with specific enzymes involved in metabolic pathways, potentially modulating their activity. This property makes it a valuable tool for studying enzyme kinetics and mechanism.
In pharmacology, Ac-d-nle-oh has been investigated for its potential therapeutic applications. Studies have suggested that it may have anti-inflammatory properties due to its ability to inhibit certain pro-inflammatory cytokines. Additionally, there is evidence that it can act as a neuroprotective agent by reducing oxidative stress and promoting neuronal survival. These findings have sparked interest in exploring its potential use in treating neurodegenerative diseases such as Alzheimer's disease and Parkinson's disease.
Clinical Trials and Research Developments
The potential therapeutic applications of Ac-d-nle-oh have led to several clinical trials aimed at evaluating its safety and efficacy. Early-phase clinical trials have shown promising results, with no significant adverse effects reported at therapeutic doses. However, further research is needed to fully understand its long-term effects and optimize dosing regimens.
In addition to clinical trials, ongoing research continues to uncover new insights into the mechanisms underlying the biological activities of N-acetyl-norleucine. For instance, recent studies have explored its interactions with cellular signaling pathways and its effects on gene expression. These findings are expected to provide a more comprehensive understanding of its therapeutic potential and guide future drug development efforts.
Safety Considerations and Regulatory Status
The safety profile of Ac-d-nle-oh strong > is an important consideration for both research and practical applications. Preclinical studies have generally shown that it is well-tolerated at therapeutic doses, with minimal toxicity observed in animal models. However, as with any new compound, rigorous safety assessments are necessary before it can be approved for human use.
In terms of regulatory status, N-acetyl-norleucine strong > is not currently classified as a controlled substance or hazardous material by major regulatory agencies such as the U.S. Food and Drug Administration (FDA) or the European Medicines Agency (EMA). However, researchers and manufacturers must adhere to standard guidelines for handling and storing laboratory chemicals to ensure safety.
FUTURE DIRECTIONS AND CONCLUSIONS p > p >< strong > Ac-d-nle-oh strong > (CAS No . 54896 - 21 - 8 ) represents a promising compound with diverse applications in chemistry , biochemistry , and pharmacology . Its unique chemical structure , coupled with its potential biological activities , makes it an attractive candidate for further research . As ongoing studies continue to unravel its mechanisms of action , we can anticipate new discoveries that will enhance our understanding of this compound 's therapeutic potential . p > p > In conclusion , the comprehensive overview provided here highlights the significance of < strong > Ac-d-nle-oh strong > in various scientific disciplines . Whether used as a research tool or explored for therapeutic applications , this compound holds great promise for advancing our knowledge and improving human health . p > article > response >
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